N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide

Medicinal Chemistry Structure–Activity Relationship Anticonvulsant Discovery

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylbutanamide (CAS 6587-75-3) is a synthetic small molecule (MF: C₁₈H₁₉NO₃; MW: 297.35 g/mol) that combines a 1,3-benzodioxole (methylenedioxyphenyl) N-benzyl moiety with an α-substituted 2-phenylbutanamide pharmacophore. This hybrid scaffold merges two structural motifs independently associated with anticonvulsant activity: the 1,3-benzodioxole ring, which is the core of the clinically used antiepileptic stiripentol, and the α-substituted amide group, identified as the essential pharmacophore in 2-phenylbutyramide‐based anticonvulsants that inhibit neuronal nicotinic acetylcholine receptors.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 6587-75-3
Cat. No. B3952215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
CAS6587-75-3
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C18H19NO3/c1-2-15(14-6-4-3-5-7-14)18(20)19-11-13-8-9-16-17(10-13)22-12-21-16/h3-10,15H,2,11-12H2,1H3,(H,19,20)
InChIKeyCYIVBBGXBGMIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylbutanamide (CAS 6587-75-3): Chemical Identity and Structural Context for Research Procurement


N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylbutanamide (CAS 6587-75-3) is a synthetic small molecule (MF: C₁₈H₁₉NO₃; MW: 297.35 g/mol) that combines a 1,3-benzodioxole (methylenedioxyphenyl) N-benzyl moiety with an α-substituted 2-phenylbutanamide pharmacophore . This hybrid scaffold merges two structural motifs independently associated with anticonvulsant activity: the 1,3-benzodioxole ring, which is the core of the clinically used antiepileptic stiripentol, and the α-substituted amide group, identified as the essential pharmacophore in 2-phenylbutyramide‐based anticonvulsants that inhibit neuronal nicotinic acetylcholine receptors [1]. The compound is listed at multiple research chemical suppliers and is primarily positioned as a discovery‐phase probe or synthetic intermediate; no regulatory filing or clinical development has been reported for this specific chemical entity .

Why N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylbutanamide Cannot Be Interchanged with Generic Benzodioxole or Phenylbutanamide Analogs


Superficially similar benzodioxole‐containing amides share the same molecular formula (e.g., the regioisomer N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide) or identical core scaffolds (e.g., Alda-1, N-cyclohexyl-2-phenylbutanamide, and pheneturide), yet these analogs address fundamentally distinct biological targets—ALDH2 agonism, KCNQ potassium channels, and nAChR/ureide pharmacology, respectively [1][2]. The title compound’s unique juxtaposition of the benzodioxole N‐benzyl substituent with the α‐ethyl‐substituted phenylbutanamide backbone creates a pharmacophore geometry that is absent in any of its commercially available analogs, making blind generic substitution chemically untenable for assay‐dependent research applications .

Head-to-Head and Class-Level Quantitative Differentiation for N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylbutanamide (CAS 6587-75-3)


Molecular Topology Differentiates from Regioisomeric 4-Phenylbutanamide: A Structural Basis for Target Recognition

The title compound carries the phenyl group at the α‐carbon of the butanamide chain (2‐phenyl substitution), whereas its closest regioisomer, N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide (CAS 430450-54-7), places the phenyl ring at the terminal carbon. This positional difference fundamentally alters the spatial relationship between the lipophilic phenyl ring and the benzodioxole moiety, a parameter known to govern binding at the α‐substituted amide pharmacophore site on neuronal nicotinic acetylcholine receptors [1]. Both compounds share C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol, making them indistinguishable by mass spectrometry alone; only chromatographic retention or NMR differentiation can resolve the isomer, underscoring the procurement risk of mis‐identification .

Medicinal Chemistry Structure–Activity Relationship Anticonvulsant Discovery

Benzodioxole N-Benzyl vs. Direct N-Aryl Linkage: Pharmacophore Divergence from Alda-1 (ALDH2 Agonist)

Alda-1 [N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, CAS 349438-38-6] is a well‐characterized ALDH2 agonist that increases wild‐type ALDH2*1 activity ~2‐fold and mutant ALDH2*2 activity ~11‐fold at an EC₅₀ of ~20 μM [1]. Despite sharing the identical benzodioxole N‑benzyl substructure, Alda-1’s amide carbonyl is attached to a 2,6‑dichlorophenyl ring, whereas the title compound appends an α‑ethyl‑α‑phenylbutanamide. This replacement of the electron‐deficient dichlorobenzamide with an α‑substituted phenylbutanamide eliminates the key hydrogen‐bond acceptor/chalcogen interaction required for ALDH2 binding [2]. No ALDH2 activation data exist for the title compound, but the absence of the 2,6‑dichloro pharmacophore predicts a loss of ALDH2 agonism.

Cardioprotection ALDH2 Activation Chemical Probe Selectivity

N-Alkyl Diversity: Cyclohexyl vs. Benzodioxolylmethyl Substituents Dictate KCNQ Channel Pharmacology

N-Cyclohexyl-2-phenylbutanamide (CAS 93147-69-4) represents the minimal N‑alkyl analog within this series. A closely related N‑biphenylyl‑2‑phenylbutanamide demonstrates measurable KCNQ2 antagonist activity (IC₅₀ = 1.32 μM in CHO cells) [1], while potent N‑phenylbutanamide KCNQ openers achieve nanomolar EC₅₀ values (e.g., 10 nM at KCNQ2/3) [2]. The title compound replaces the cyclohexyl or biphenylyl substituent with a benzodioxolylmethyl group, which introduces two hydrogen‐bond acceptors (the methylenedioxy oxygens) and increases polar surface area (PSA ~91.7 Ų vs. ~29 Ų for the cyclohexyl analog) . This PSA shift substantially alters membrane permeability and target‐binding pharmacophore dimensions, placing the compound in a distinct physicochemical property space relative to N‑cyclohexyl and N‑aryl congeners.

Ion Channel Pharmacology KCNQ Openers Epilepsy Drug Discovery

Amide vs. Urea Pharmacophore: Differentiating the Title Compound from Pheneturide in Anticonvulsant Screening

Pheneturide (ethylphenacemide, 2‑phenylbutyrylurea) is a clinically used ureide anticonvulsant with in vivo ED₅₀ values of 349.2 mg/kg (MES) and 108.1 mg/kg (scPTZ) in mouse seizure models . The simple α‑substituted amide 2‑phenylbutyramide (the de‑benzodioxole analog of the title compound) inhibits nAChR and shows anticonvulsant activity in mice, confirming that α‑substituted amides, ureides, and lactams converge on a common nAChR extracellular domain binding site [1]. The title compound’s amide carbonyl, in contrast to pheneturide’s urea moiety, presents distinct hydrogen‐bonding geometry (single vs. dual N–H donors) and metabolic stability profiles, while the benzodioxole ring adds a second aromatic interaction surface not present in pheneturide. This dual differentiation—amide vs. urea linker and presence vs. absence of the benzodioxole—creates a pharmacophore that is topologically distinct from both the simple amide and the clinical ureide.

Anticonvulsant Pharmacology Pharmacophore Design nAChR Inhibition

Benzodioxole Scaffold in Stiripentol Contextualizes Anticonvulsant Expectation But Does Not Provide Direct Comparator Data

Stiripentol (STP), a clinically approved benzodioxole anticonvulsant for Dravet syndrome, exhibits ED₅₀ values of 277.7 mg/kg (MES) and 115 mg/kg (scPTZ) and potentiates GABAergic transmission [1]. Novel stiripentol analogues have achieved improved ED₅₀ values as low as 87 mg/kg (MES) and 110 mg/kg (scPTZ) [1]. The title compound replaces stiripentol’s α‑ethylene alcohol side chain with an α‑ethyl‑α‑phenylbutanamide, a scaffold‐hopping maneuver that swaps the GABAergic pharmacophore for an nAChR‐targeted α‑substituted amide. This transforms the anticipated mechanism from GABA potentiation to nAChR inhibition while retaining the benzodioxole ring that contributes to CNS penetration [2].

GABAergic Pharmacology Dravet Syndrome Scaffold Hopping

Recommended Research and Industrial Use Cases for N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylbutanamide Based on Structural Differentiation Evidence


Chemical Probe for α‑Substituted Amide Pharmacophore Mapping at Neuronal nAChR

The compound’s unique combination of a 2‑phenylbutanamide α‑substituted amide pharmacophore with a benzodioxole N‑benzyl substituent makes it a structurally defined probe for mapping the nAChR extracellular domain binding site. Unlike pheneturide (urea linker) or 2‑phenylbutyramide (no aromatic N‑substituent), this compound introduces a second aromatic interaction surface that can be systematically varied in SAR studies [1].

Regioisomer‐Specific Reference Standard for Analytical Method Development

Because the compound shares C₁₈H₁₉NO₃ and MW 297.35 with its 4‑phenyl regioisomer, it serves as a critical reference standard for developing HPLC, LC‑MS, or NMR methods that must resolve 2‑phenyl vs. 4‑phenyl butanamide isomers in synthetic or metabolite mixtures . Procurement of authenticated, isomerically pure material is essential for method validation.

Scaffold‐Hopping Starting Point for Non‐GABAergic Anticonvulsant Discovery

Stiripentol’s clinical validation of the benzodioxole scaffold for epilepsy, combined with the α‑substituted amide’s established nAChR inhibitory activity, positions this compound as a scaffold‐hopping lead for anticonvulsant programs seeking to avoid GABAergic side effects. The compound bridges two mechanistically distinct anticonvulsant pharmacophores in a single molecule [2].

Negative Control for ALDH2‐Dependent Cardioprotection Assays

Given that Alda-1’s ALDH2 agonism requires the 2,6‑dichlorobenzamide moiety, the title compound—which retains the benzodioxole N‑benzyl group but replaces the dichlorobenzamide with 2‑phenylbutanamide—can serve as a matched negative control in ALDH2 enzymatic and cellular cardioprotection assays, enabling rigorous structure–activity discrimination [3].

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.